"Tert-butyl hydroxy(methyl)carbamate" CAS number
"Tert-butyl hydroxy(methyl)carbamate" CAS number
An In-depth Technical Guide to tert-Butyl Hydroxy(methyl)carbamate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of tert-butyl hydroxy(methyl)carbamate, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. We will delve into its chemical properties, synthesis protocols, mechanistic details, and critical applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.
Introduction: A Unique Building Block
Tert-butyl hydroxy(methyl)carbamate, also known as N-Boc-N-methylhydroxylamine, is a bifunctional organic molecule that has carved a niche for itself in the landscape of medicinal chemistry and complex organic synthesis. Its structure uniquely combines a tert-butoxycarbonyl (Boc) protecting group with an N-methylated hydroxylamine moiety. This combination imparts a balance of stability and controlled reactivity, making it an invaluable intermediate.
The carbamate group is a cornerstone in modern drug design, often used to enhance the stability of pharmacophores, act as a stable surrogate for a peptide bond, or to improve pharmacokinetic properties.[1][2] The presence of the N-hydroxy group in this specific carbamate provides a reactive handle for further chemical transformations, distinguishing it from more common Boc-protected amines. This guide will illuminate the practical synthesis and application of this important chemical entity.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. Tert-butyl hydroxy(methyl)carbamate is typically a colorless to light yellow liquid under standard conditions.[3][4] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19689-97-5 | [3][4][5][6][7] |
| Molecular Formula | C₆H₁₃NO₃ | [5][6][7] |
| Molecular Weight | 147.17 g/mol | [6][7] |
| IUPAC Name | tert-butyl N-hydroxy-N-methylcarbamate | [6] |
| Common Synonyms | N-Boc-N-methylhydroxylamine, tert-butyl N-hydroxy-N-methyl-carbamate | [6] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 60-65 °C (at 3 Torr) | [3][5] |
| Density | ~1.083 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
Synthesis Protocol: A Validated Approach
The most common and reliable synthesis of tert-butyl hydroxy(methyl)carbamate involves the reaction of N-methylhydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[3] This procedure effectively installs the Boc protecting group onto the nitrogen atom.
Causality Behind the Protocol
The choice of reagents and conditions is critical for success. N-methylhydroxylamine is used as its hydrochloride salt for improved stability and handling. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the HCl salt in situ, liberating the free amine to react with the Boc anhydride. The reaction is performed at a reduced temperature (ice bath) to control the exothermicity of the acylation reaction and to minimize potential side reactions or degradation of the starting material. The subsequent workup involving an aqueous quench, extraction, and column chromatography ensures the isolation of a pure product.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Base Addition: Cool the flask in an ice bath (0°C). Slowly add a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Boc Protection: While maintaining the cold temperature and stirring, slowly add an equimolar amount of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[3]
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 4-6 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]
-
Workup and Quenching: Upon completion, quench the reaction by adding water.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.[3]
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product via column chromatography (silica gel) to obtain the final, pure tert-butyl hydroxy(methyl)carbamate.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl hydroxy(methyl)carbamate.
Applications in Research and Development
The utility of tert-butyl hydroxy(methyl)carbamate stems from its dual functionality. The Boc group provides robust protection under many synthetic conditions, while the N-hydroxy group serves as a versatile nucleophile or can be further functionalized.
Role as a Synthetic Intermediate and Linker
This compound is primarily used as an intermediate in the synthesis of more complex molecules.[5] It has been identified as a linker component in the synthesis of various pharmaceuticals.[7] For example, it can be used to create linkers for chelating agents like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which are important in radiopharmaceuticals.[3] The ability to react the hydroxylamine moiety after incorporating the main body of the molecule makes it a strategic choice for multi-step syntheses.
Significance in Carbamate Chemistry and Drug Design
Carbamates are a critical functional group in medicinal chemistry.[2][8] They exhibit high chemical and proteolytic stability and can act as a peptide bond isostere, which is crucial for developing peptide-like drugs with improved metabolic stability.[8] The structure of tert-butyl hydroxy(methyl)carbamate makes it a precursor to N-alkoxyamides and other functionalities that can interact with biological targets. Its use allows for the introduction of a stable, conformationally influential group into a drug candidate.[8] While direct applications in pesticides have been noted for carbamates in general, this specific molecule's primary value lies in the more specialized field of pharmaceutical synthesis.[5]
Logical Application Pathway
Caption: Relationship between structural features and applications.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. Tert-butyl hydroxy(methyl)carbamate possesses specific hazards that require appropriate protective measures.
GHS Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[5][9]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidants.[4][5] The recommended storage temperature is between 2-8°C.[4]
-
Spill & Exposure:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If inhaled: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
Conclusion
Tert-butyl hydroxy(methyl)carbamate is more than a simple building block; it is a strategically designed intermediate that offers solutions to common challenges in synthetic and medicinal chemistry. Its combination of a stable protecting group and a reactive hydroxylamine moiety provides chemists with a reliable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
References
-
tert-butyl hydroxy(methyl)carbamate. ChemBK. [Link]
-
tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414. PubChem, National Institutes of Health. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, PubMed Central. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-butyl hydroxy(methyl)carbamate | 19689-97-5 [chemicalbook.com]
- 4. tert-Butyl hydroxy(methyl)carbamate | 19689-97-5 [sigmaaldrich.com]
- 5. tert-butyl hydroxy(methyl)carbamate [chembk.com]
- 6. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
